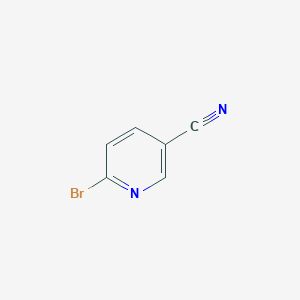

6-Bromonicotinonitrile

説明

The exact mass of the compound 2-Bromo-5-cyanopyridine is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

6-bromopyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrN2/c7-6-2-1-5(3-8)4-9-6/h1-2,4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHYGUDGTUJPSNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1C#N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30407447 | |

| Record name | 2-Bromo-5-cyanopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30407447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

139585-70-9 | |

| Record name | 2-Bromo-5-cyanopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30407447 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Bromo-5-cyanopyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 6-Bromonicotinonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Bromonicotinonitrile, also known as 2-bromo-5-cyanopyridine, is a halogenated pyridine derivative that serves as a crucial building block in organic synthesis. Its unique electronic properties, stemming from the electron-withdrawing nitrile group and the bromine atom on the pyridine ring, make it a valuable precursor for the synthesis of a wide range of heterocyclic compounds. In the realm of drug discovery and development, this compound is a key intermediate for the creation of novel pharmaceutical agents, contributing to the development of compounds with diverse biological activities. This guide provides a comprehensive overview of its core physicochemical properties, detailed experimental protocols for their determination, and a summary of its safety profile.

Physicochemical Properties of this compound

The fundamental physical and chemical characteristics of this compound are summarized in the table below. These properties are essential for its handling, reaction setup, and integration into synthetic workflows.

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₃BrN₂ | [1][2] |

| Molecular Weight | 183.01 g/mol | [1][2] |

| Appearance | Solid | [3] |

| Melting Point | 136-140 °C | [3] |

| Boiling Point | 261.6 °C at 760 mmHg | [3] |

| Density | 1.72 g/cm³ | [3] |

| Solubility | Information not widely available, but expected to be soluble in common organic solvents. | |

| IUPAC Name | 6-bromopyridine-3-carbonitrile | [2] |

| CAS Number | 139585-70-9 | [1][2] |

| InChI | 1S/C6H3BrN2/c7-6-2-1-5(3-8)4-9-6/h1-2,4H | [3] |

| InChIKey | XHYGUDGTUJPSNX-UHFFFAOYSA-N | [3] |

| SMILES | C1=C(C=NC(=C1)Br)C#N | [4] |

Spectroscopic Data

Spectroscopic analysis is fundamental to confirming the identity and purity of this compound. Standard techniques include Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

-

NMR Spectroscopy (¹H and ¹³C): Provides detailed information about the molecular structure, including the number and connectivity of hydrogen and carbon atoms.

-

Infrared (IR) Spectroscopy: Used to identify the functional groups present in the molecule, such as the characteristic nitrile (C≡N) stretch.

-

Mass Spectrometry (MS): Determines the molecular weight of the compound and can provide information about its fragmentation pattern, further aiding in structure elucidation.

Experimental Protocols

The following are detailed, generalized methodologies for the determination of the key physicochemical properties of a solid organic compound like this compound.

Melting Point Determination (Capillary Method)

The capillary method is a standard technique for determining the melting point of a solid.[5]

Apparatus:

-

Melting point apparatus (digital or oil bath-based)

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

-

Spatula

Procedure:

-

Sample Preparation: Ensure the this compound sample is dry and finely powdered. If necessary, grind the sample to a fine powder using a mortar and pestle.[5]

-

Loading the Capillary Tube: Pack the powdered sample into the open end of a capillary tube to a height of 2-3 mm. This can be achieved by tapping the sealed end of the tube on a hard surface to compact the sample.

-

Measurement:

-

Place the loaded capillary tube into the heating block or oil bath of the melting point apparatus.

-

Heat the sample rapidly to a temperature approximately 15-20 °C below the expected melting point.

-

Decrease the heating rate to 1-2 °C per minute to allow for accurate observation.[6]

-

Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample has turned into a clear liquid (completion of melting). The recorded melting point is typically reported as this range.[6]

-

Solubility Determination (Shake-Flask Method)

The shake-flask method is a classical approach to determining the solubility of a substance in a specific solvent.[7]

Apparatus:

-

Analytical balance

-

Vials or flasks with screw caps

-

Mechanical shaker or orbital incubator

-

Centrifuge or filtration apparatus (e.g., syringe filters)

-

Analytical instrument for quantification (e.g., HPLC, UV-Vis spectrophotometer)

Procedure:

-

Preparation: Add an excess amount of this compound to a known volume of the desired solvent (e.g., water, ethanol, DMSO) in a vial. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Seal the vials and place them in a mechanical shaker or incubator set to a constant temperature (e.g., 25 °C). Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[7]

-

Phase Separation: After equilibration, allow the vials to stand to let the undissolved solid settle. Separate the saturated solution from the excess solid by centrifugation or filtration. Care must be taken to avoid any solid particles in the collected supernatant or filtrate.

-

Quantification: Analyze the concentration of this compound in the clear, saturated solution using a pre-calibrated analytical method such as HPLC or UV-Vis spectroscopy.[7] The determined concentration represents the solubility of the compound in that solvent at the specified temperature.

FT-IR Spectroscopy (KBr Pellet Method)

This method is suitable for acquiring the infrared spectrum of a solid sample.[8]

Apparatus:

-

Fourier-Transform Infrared (FT-IR) spectrometer

-

Agate mortar and pestle

-

KBr pellet press kit (die and hydraulic press)

-

Infrared-grade potassium bromide (KBr), dried

Procedure:

-

Sample Preparation: Grind 1-2 mg of this compound with approximately 100-200 mg of dry KBr powder in an agate mortar. The mixture should be ground to a very fine, homogenous powder to minimize light scattering.[8]

-

Pellet Formation: Place a portion of the powdered mixture into the pellet die. Apply pressure using a hydraulic press according to the manufacturer's instructions to form a thin, transparent, or translucent KBr pellet.

-

Spectral Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Analysis: Record the infrared spectrum, typically in the range of 4000 to 400 cm⁻¹. The resulting spectrum will show absorption bands corresponding to the vibrational frequencies of the functional groups in this compound.

Visualizations

The following diagrams illustrate key workflows and concepts relevant to the physicochemical characterization of chemical compounds.

Safety Information

This compound is classified as a hazardous substance and should be handled with appropriate safety precautions.

-

Hazards: It is toxic if swallowed, causes skin irritation, and may cause serious eye irritation and respiratory irritation.[9]

-

Handling: Use only in a well-ventilated area or under a chemical fume hood. Wear protective gloves, clothing, and eye/face protection. Avoid breathing dust, fumes, or vapors.

-

Storage: Keep the container tightly closed and store in a dry, cool, and well-ventilated place.[1]

Always consult the Safety Data Sheet (SDS) for complete and detailed safety information before handling this compound.

Conclusion

This technical guide provides a detailed overview of the physicochemical properties of this compound, a compound of significant interest to the scientific and drug development communities. The tabulated data, along with standardized experimental protocols, offer a practical resource for researchers. The provided visualizations further clarify the workflow for chemical characterization and the fundamental relationship between a molecule's structure and its properties. A thorough understanding of these characteristics is paramount for the safe and effective use of this compound in synthetic chemistry and medicinal research.

References

- 1. 139585-70-9|this compound|BLD Pharm [bldpharm.com]

- 2. 6-Bromopyridine-3-carbonitrile | C6H3BrN2 | CID 5005718 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. This compound | Pyridines | Ambeed.com [ambeed.com]

- 5. thinksrs.com [thinksrs.com]

- 6. chem.ucalgary.ca [chem.ucalgary.ca]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. drawellanalytical.com [drawellanalytical.com]

- 9. 139585-70-9 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

An In-depth Technical Guide to the Synthesis and Structural Analysis of 6-Bromonicotinonitrile

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of the synthesis and detailed structural analysis of 6-Bromonicotinonitrile (also known as 2-Bromo-5-cyanopyridine), a key heterocyclic building block in medicinal chemistry and materials science. This guide offers detailed experimental protocols, tabulated spectral data, and workflow visualizations to support researchers in their synthetic and analytical endeavors.

Synthesis of this compound

This compound can be synthesized through several routes. A common and effective laboratory-scale method involves the halogen exchange of a chloro-precursor. The following protocol details the synthesis from 6-chloronicotinonitrile.

Synthesis via Halogen Exchange from 6-Chloronicotinonitrile

This method relies on the conversion of 6-chloronicotinonitrile to this compound using phosphorus tribromide.

Experimental Protocol:

-

Reaction Setup: A mixture of 6-chloronicotinonitrile (13.8 g, 100 mmol) and phosphorus tribromide (150 mL) is placed in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

-

Heating: The reaction mixture is heated to 145°C and maintained at this temperature for 32 hours.

-

Reaction Monitoring & Re-treatment: After the initial heating period, the mixture is cooled and concentrated under vacuum. A fresh portion of phosphorus tribromide (150 mL) is added to the residue, and the mixture is heated again at 145°C for an additional 32 hours to ensure complete conversion.

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature and concentrated under vacuum. The resulting residue is added cautiously in a dropwise manner to an ice-water mixture (500 mL).

-

Neutralization: The acidic aqueous mixture is carefully neutralized with solid sodium bicarbonate until effervescence ceases.

-

Extraction: The product is extracted from the aqueous layer with ethyl acetate (3 x 250 mL).

-

Purification: The combined organic layers are washed with saturated brine, dried over anhydrous magnesium sulfate, and the solvent is removed by distillation under reduced pressure. The crude product is then purified by column chromatography on silica gel using a hexane-ethyl acetate eluent system.

-

Final Product: The process yields this compound as a white solid.[1]

Synthesis Workflow Diagram

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopic Analysis of 6-Bromonicotinonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 6-Bromonicotinonitrile. Due to the limited availability of publicly accessible experimental spectra for this specific compound, this guide presents predicted spectroscopic data based on established NMR principles and analysis of structurally analogous compounds. A detailed, standardized experimental protocol for the acquisition of high-quality NMR data for this and similar pyridine derivatives is also provided.

Predicted ¹H and ¹³C NMR Spectroscopic Data

The following tables summarize the predicted ¹H and ¹³C NMR data for this compound. These predictions are derived from the known chemical shifts of pyridine and the well-documented substituent effects of bromine and a cyano group on the pyridine ring.

Predicted ¹H NMR Data

The ¹H NMR spectrum of this compound is anticipated to display three distinct signals in the aromatic region, corresponding to the three protons on the pyridine ring. The chemical shifts are influenced by the electron-withdrawing nature of the nitrogen atom, the cyano group, and the bromine atom.

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H-2 | 8.80 - 8.95 | Doublet (d) or Doublet of doublets (dd) | ⁴J(H-2, H-4) ≈ 2.0 - 2.5 Hz |

| H-4 | 8.15 - 8.30 | Doublet of doublets (dd) | ³J(H-4, H-5) ≈ 8.0 - 8.5 Hz, ⁴J(H-4, H-2) ≈ 2.0 - 2.5 Hz |

| H-5 | 7.80 - 7.95 | Doublet (d) | ³J(H-5, H-4) ≈ 8.0 - 8.5 Hz |

Predicted ¹³C NMR Data

The ¹³C NMR spectrum of this compound is expected to show six signals, one for each of the unique carbon atoms in the molecule. The chemical shifts are significantly affected by the electronegativity of the attached substituents and their position on the pyridine ring.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 | 152.0 - 154.0 |

| C-3 | 110.0 - 112.0 |

| C-4 | 140.0 - 142.0 |

| C-5 | 130.0 - 132.0 |

| C-6 | 145.0 - 147.0 |

| CN | 116.0 - 118.0 |

Experimental Protocol for NMR Analysis

This section outlines a detailed methodology for the acquisition of high-quality ¹H and ¹³C NMR spectra of this compound.

1. Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆)) in a clean, dry 5 mm NMR tube.

-

Add a small amount of an internal standard, such as Tetramethylsilane (TMS), for referencing the chemical shifts to 0.00 ppm.

-

Cap the NMR tube and gently agitate to ensure complete dissolution and a homogenous solution.

2. NMR Spectrometer Setup and Data Acquisition:

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe is recommended for optimal resolution and sensitivity.

-

¹H NMR Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

-

Spectral Width: Approximately 12-16 ppm, centered around 6-7 ppm.

-

Acquisition Time: 2-3 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 16-64, depending on the sample concentration.

-

Temperature: 298 K (25 °C).

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

-

Spectral Width: Approximately 200-220 ppm, centered around 100-110 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.

-

Decoupling: Broadband proton decoupling (e.g., 'waltz16' or 'garp').

-

Temperature: 298 K (25 °C).

-

3. Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the resulting spectrum to obtain a pure absorption lineshape.

-

Perform baseline correction to ensure a flat baseline.

-

Calibrate the chemical shift scale using the internal standard (TMS at 0.00 ppm).

-

Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

-

Analyze the multiplicities and coupling constants in the ¹H NMR spectrum to deduce the connectivity of the protons.

-

Identify the chemical shifts of the carbon signals in the ¹³C NMR spectrum.

Visualizations

The following diagrams illustrate the molecular structure and the predicted NMR signaling pathways for this compound.

Caption: Molecular structure of this compound with atom numbering for NMR assignment.

Caption: Predicted proton-proton coupling relationships in this compound.

An In-depth Technical Guide to the Infrared (IR) Spectroscopy of 6-Bromonicotinonitrile

This technical guide provides a comprehensive overview of the infrared (IR) spectroscopy of 6-Bromonicotinonitrile, a key intermediate in pharmaceutical and agrochemical research. This document is intended for researchers, scientists, and drug development professionals, offering detailed insights into the spectral characteristics, experimental protocols, and data interpretation of this compound.

Introduction to Infrared Spectroscopy of this compound

Infrared (IR) spectroscopy is a powerful analytical technique used to identify functional groups and elucidate the structure of molecules.[1][2][3] When a molecule is exposed to infrared radiation, it absorbs energy at specific frequencies corresponding to its natural vibrational modes.[2][4] These vibrations, which include stretching and bending of chemical bonds, are unique to the molecule's structure and provide a characteristic "fingerprint."[3]

This compound (C₆H₃BrN₂) is a substituted pyridine derivative containing a nitrile group (-C≡N), a bromine atom, and an aromatic pyridine ring. Each of these components gives rise to distinct absorption bands in the IR spectrum, allowing for its identification and characterization. The primary vibrational modes of interest include the C≡N stretching, aromatic C-H stretching, pyridine ring C=C and C=N stretching, and C-Br stretching.

Predicted Infrared Spectral Data for this compound

While a publicly available, fully assigned experimental spectrum for this compound is not readily found, a reliable interpretation can be constructed by analyzing the characteristic frequencies of its constituent functional groups and by comparison with structurally similar molecules. The following table summarizes the expected IR absorption bands, their corresponding vibrational modes, and typical intensities.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |

| 3100 - 3000 | Medium | Aromatic C-H stretching (pyridine ring)[1][5] |

| 2240 - 2220 | Strong | C≡N stretching (nitrile group)[6][7] |

| 1600 - 1585 | Medium | C=C stretching (in-ring, aromatic)[1][5] |

| 1500 - 1400 | Medium | C=C and C=N stretching (in-ring, aromatic)[1][5] |

| ~1100 | Medium | C-Br stretching |

| 900 - 675 | Strong | C-H out-of-plane bending ("oop")[5] |

Interpretation of the Infrared Spectrum

The IR spectrum of this compound can be interpreted by analyzing distinct regions:

-

High-Frequency Region (4000-2500 cm⁻¹): This region is primarily characterized by stretching vibrations of light atoms. For this compound, the key absorption bands are the aromatic C-H stretches of the pyridine ring, which typically appear just above 3000 cm⁻¹.[1][5]

-

Triple Bond Region (2500-2000 cm⁻¹): The most prominent and diagnostic peak in this region is the strong, sharp absorption band corresponding to the C≡N stretching vibration of the nitrile group. For aromatic nitriles, this peak is typically observed between 2240 and 2220 cm⁻¹.[7] Its presence is a strong indicator of the nitrile functionality.

-

Double Bond Region (2000-1500 cm⁻¹): This region contains absorption bands from the C=C and C=N stretching vibrations within the pyridine ring. These typically appear as a series of medium-intensity bands between 1600 and 1400 cm⁻¹.[1][5]

-

Fingerprint Region (1500-650 cm⁻¹): This region is often complex, containing a multitude of absorption bands from various bending and stretching vibrations.[3] For this compound, this region will include the C-Br stretching vibration, which is expected around 1100 cm⁻¹, and strong C-H out-of-plane bending vibrations that are characteristic of the substitution pattern on the aromatic ring.[5]

Experimental Protocol for FT-IR Analysis

The following protocol outlines a standard procedure for obtaining a high-quality Fourier-Transform Infrared (FT-IR) spectrum of a solid sample like this compound using the KBr pellet method.

Materials and Equipment:

-

Fourier-Transform Infrared (FT-IR) Spectrometer

-

This compound sample (analytical grade)

-

Potassium Bromide (KBr), IR-grade, desiccated

-

Agate mortar and pestle

-

Pellet press with die set

-

Spatula

-

Infrared lamp (optional, for drying)

-

Desiccator

Procedure:

-

Sample Preparation:

-

Gently grind approximately 1-2 mg of the this compound sample in an agate mortar.

-

Add approximately 100-200 mg of dry, IR-grade KBr to the mortar.

-

Thoroughly mix and grind the sample and KBr together until a fine, homogeneous powder is obtained. This minimizes scattering of the infrared radiation.[2]

-

-

Pellet Formation:

-

Transfer a portion of the KBr mixture into the die of a pellet press.

-

Distribute the powder evenly to ensure a uniform pellet.

-

Place the die under vacuum and apply pressure (typically 7-10 tons) for several minutes to form a transparent or translucent pellet.[2]

-

-

Spectral Acquisition:

-

Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty sample compartment to account for atmospheric water and carbon dioxide.

-

Acquire the sample spectrum over the desired range (typically 4000-400 cm⁻¹). Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

-

-

Data Processing:

-

The acquired data will be processed by the spectrometer's software, which performs a Fourier transform to generate the final IR spectrum (transmittance or absorbance vs. wavenumber).

-

Label the significant peaks with their corresponding wavenumbers.

-

Logical Workflow for IR Spectral Analysis

The following diagram illustrates the logical workflow for the analysis of an IR spectrum, from sample preparation to structural elucidation.

This guide provides a foundational understanding of the infrared spectral properties of this compound. For definitive structural confirmation, it is recommended to use this data in conjunction with other analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

References

- 1. IR _2007 [uanlch.vscht.cz]

- 2. edu.rsc.org [edu.rsc.org]

- 3. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 4. Molecular vibration - Wikipedia [en.wikipedia.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]

- 7. spectroscopyonline.com [spectroscopyonline.com]

An In-depth Technical Guide to the Discovery and Historical Synthesis of 6-Bromonicotinonitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery, historical synthesis, and significance of 6-bromonicotinonitrile, a key building block in modern medicinal chemistry. This document details the core synthetic methodologies, presents quantitative data in a structured format, and explores its application in the development of targeted therapeutics, including a specific focus on Janus kinase (JAK) inhibitors.

Introduction

This compound, also known as 2-bromo-5-cyanopyridine, is a halogenated heterocyclic compound that has emerged as a critical intermediate in the synthesis of a variety of pharmaceutical agents. Its unique electronic properties and versatile reactivity make it an attractive scaffold for the construction of complex molecular architectures, particularly in the realm of kinase inhibitors. This guide will trace the historical synthesis of this compound, provide detailed experimental protocols for key transformations, and elucidate its role in the development of targeted therapies.

Physicochemical and Spectroscopic Data

A summary of the key physical and spectroscopic properties of this compound is provided below.

| Property | Value | Reference |

| CAS Number | 139585-70-9 | [1][2] |

| Molecular Formula | C₆H₃BrN₂ | [1] |

| Molecular Weight | 183.01 g/mol | [2] |

| Melting Point | 143-147 °C | [3] |

| Appearance | White to off-white solid | |

| Solubility | Soluble in common organic solvents such as dichloromethane, ethyl acetate, and acetone. | |

| ¹H NMR | Spectra available from commercial suppliers. | [1] |

| ¹³C NMR | Spectra available from commercial suppliers. | |

| IR Spectroscopy | Spectra available from commercial suppliers. | |

| Mass Spectrometry | Spectra available from commercial suppliers. |

Historical Synthesis of this compound

Synthesis via the Sandmeyer Reaction

The Sandmeyer reaction, discovered by Traugott Sandmeyer in 1884, is a cornerstone of aromatic chemistry for the conversion of aryl amines to aryl halides via a diazonium salt intermediate.[4] This method represents a classical and robust approach to introducing a bromine atom onto the pyridine ring.

Caption: The Sandmeyer reaction for the synthesis of this compound.

-

Step 1: Diazotization of 6-Aminonicotinonitrile. In a round-bottom flask equipped with a magnetic stirrer and a thermometer, suspend 6-aminonicotinonitrile (1.0 eq) in a solution of 48% hydrobromic acid (HBr, 3.0-4.0 eq) in water. Cool the mixture to 0-5 °C in an ice-salt bath. While maintaining the temperature, add a solution of sodium nitrite (NaNO₂, 1.1 eq) in water dropwise. Stir the reaction mixture at this temperature for 30-60 minutes to ensure complete formation of the diazonium salt.

-

Step 2: Sandmeyer Reaction. In a separate flask, dissolve copper(I) bromide (CuBr, 1.2 eq) in 48% HBr. Cool this solution to 0 °C. Slowly add the freshly prepared cold diazonium salt solution to the CuBr solution with vigorous stirring. A vigorous evolution of nitrogen gas is typically observed.

-

Step 3: Work-up and Purification. After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 1-2 hours until the gas evolution ceases. Cool the mixture to room temperature and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography on silica gel to afford this compound.

Synthesis via Halogen Exchange

Another classical approach for the synthesis of this compound involves a halogen exchange reaction, where the more readily available 6-chloronicotinonitrile is converted to its bromo-analogue. This transformation is typically achieved using a brominating agent such as phosphorus tribromide (PBr₃) or a mixture of HBr and a phase-transfer catalyst.

Caption: Halogen exchange reaction for the synthesis of this compound.

-

Step 1: Reaction Setup. In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, place 6-chloronicotinonitrile (1.0 eq). Carefully add phosphorus tribromide (PBr₃, 2.0-3.0 eq) to the flask.

-

Step 2: Reaction. Heat the reaction mixture to reflux (typically 100-120 °C) and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Step 3: Work-up and Purification. After the reaction is complete, cool the mixture to room temperature. Carefully quench the excess PBr₃ by slowly adding the reaction mixture to crushed ice or a cold saturated sodium bicarbonate solution. Extract the product with an organic solvent such as diethyl ether or ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter and concentrate the solvent under reduced pressure. The resulting crude product can be purified by column chromatography or recrystallization to yield pure this compound.

Application in Drug Development: A Key Intermediate for Janus Kinase (JAK) Inhibitors

This compound has proven to be a valuable building block in the synthesis of targeted therapies, most notably in the development of Janus kinase (JAK) inhibitors. The JAK family of tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) are critical components of the JAK-STAT signaling pathway, which plays a central role in the immune system by transducing signals from cytokine and growth factor receptors on the cell surface to the nucleus, leading to the transcription of genes involved in inflammation, immunity, and cell growth.[5]

Dysregulation of the JAK-STAT pathway is implicated in a variety of autoimmune diseases and cancers. Consequently, inhibitors of JAKs have emerged as an important class of therapeutic agents.

Synthesis of the JAK3 Inhibitor PF-06651600

A prominent example of the utility of this compound is in the synthesis of PF-06651600, a selective covalent inhibitor of JAK3.[6] The synthesis of this drug candidate highlights the strategic importance of the bromo- and cyano- functionalities of the starting material for subsequent cross-coupling and elaboration reactions to build the final complex molecule.

The JAK-STAT Signaling Pathway

The following diagram illustrates the canonical JAK-STAT signaling pathway, which is the target of inhibitors like PF-06651600.

Caption: The Janus Kinase (JAK) - Signal Transducer and Activator of Transcription (STAT) signaling pathway.

Mechanism of Action of PF-06651600: PF-06651600 acts as a covalent inhibitor of JAK3. It specifically targets a cysteine residue within the ATP-binding site of the JAK3 enzyme. By forming an irreversible covalent bond, the inhibitor permanently blocks the kinase activity of JAK3, thereby preventing the phosphorylation and activation of downstream STAT proteins. This disruption of the JAK-STAT signaling cascade leads to the downregulation of pro-inflammatory gene expression, which is the basis for its therapeutic effect in autoimmune diseases.

Conclusion

This compound is a pivotal heterocyclic intermediate with a rich history rooted in fundamental organic reactions. Its strategic importance in modern drug discovery is exemplified by its role in the synthesis of sophisticated targeted therapies like the JAK3 inhibitor PF-06651600. The synthetic routes detailed in this guide provide a practical framework for its preparation, while the exploration of its application in medicinal chemistry underscores its continued relevance to researchers and scientists in the pharmaceutical industry. A thorough understanding of the synthesis and reactivity of such key building blocks is essential for the continued development of novel and effective medicines.

References

- 1. 139585-70-9|this compound|BLD Pharm [bldpharm.com]

- 2. 6-Bromopyridine-3-carbonitrile | C6H3BrN2 | CID 5005718 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 139585-70-9 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 4. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Solubility and Stability of 6-Bromonicotinonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Bromonicotinonitrile, a halogenated pyridine derivative, is a key building block in the synthesis of a variety of pharmaceutical and agrochemical compounds.[1][2][3] A thorough understanding of its solubility and stability is paramount for its effective utilization in synthetic chemistry, process development, and formulation. This technical guide provides a comprehensive overview of the known solubility and stability characteristics of this compound, outlines detailed experimental protocols for their determination, and presents logical workflows for assessment. Due to a lack of extensive published quantitative data for this specific molecule, this guide incorporates data from structurally similar compounds to provide estimations and guidance for laboratory practices.

Physicochemical Properties

This compound, also known as 2-Bromo-5-cyanopyridine, is a white to yellow crystalline solid.[1] Its fundamental physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| Chemical Formula | C₆H₃BrN₂ | [1] |

| Molecular Weight | 183.01 g/mol | [1] |

| CAS Number | 139585-70-9 | [1] |

| Melting Point | 136-140 °C | Sigma-Aldrich |

| Boiling Point | 173 °C at 13 mmHg | [4] |

| Appearance | White to yellow crystalline solid | [1] |

Solubility Profile

Quantitative solubility data for this compound in a wide range of organic solvents is not extensively reported in publicly available literature. However, based on the polar nature of the pyridine ring and the nitrile group, and the presence of a halogen, its solubility can be qualitatively predicted and is expected to be good in a variety of common organic solvents.[5][6] The following table provides an estimated solubility profile. Researchers should verify these estimations experimentally for their specific applications.

| Solvent | Polarity Index | Expected Solubility | Notes |

| Dimethyl Sulfoxide (DMSO) | 7.2 | High | Aprotic, polar solvent capable of dissolving a wide range of compounds. |

| Dimethylformamide (DMF) | 6.4 | High | Aprotic, polar solvent, similar to DMSO. |

| Acetone | 5.1 | Moderate to High | Polar aprotic solvent. |

| Acetonitrile | 5.8 | Moderate | Polar aprotic solvent. |

| Ethanol | 4.3 | Moderate | Polar protic solvent. |

| Methanol | 5.1 | Moderate | Polar protic solvent. |

| Dichloromethane (DCM) | 3.1 | Moderate to Low | Halogenated solvent of moderate polarity. |

| Chloroform | 4.1 | Moderate to Low | Halogenated solvent. |

| Tetrahydrofuran (THF) | 4.0 | Moderate | Aprotic ether solvent. |

| Ethyl Acetate | 4.4 | Low to Moderate | Ester solvent of medium polarity. |

| Toluene | 2.4 | Low | Nonpolar aromatic solvent. |

| Hexane | 0.1 | Low / Insoluble | Nonpolar aliphatic solvent. |

| Water | 10.2 | Slightly Soluble | Pyridine itself is moderately soluble in water, but the bromination and nitrile group may affect this.[5] |

Stability Profile

| Condition | Stability | Potential Degradation Products | Storage and Handling Recommendations |

| Thermal | Stable under recommended storage conditions. | Hazardous decomposition products upon combustion include carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen bromide.[7] | Store in a cool, dry, well-ventilated area away from heat and open flames.[8] |

| Hydrolytic | Expected to be relatively stable at neutral pH. Stability may decrease under strong acidic or basic conditions. | Hydrolysis of the nitrile group to a carboxylic acid or amide may occur under harsh conditions. | Avoid prolonged exposure to strong acids and bases. |

| Photolytic | Potential for degradation upon exposure to UV light. | Photodegradation pathways for brominated aromatic compounds can involve debromination or other complex reactions. | Store in a light-proof container.[8] |

| Oxidative | Incompatible with strong oxidizing agents. | Oxidation of the pyridine ring or other functional groups. | Avoid contact with strong oxidizing agents. |

Experimental Protocols

The following sections detail standardized experimental procedures for determining the solubility and stability of this compound.

Protocol for Determining Equilibrium Solubility (Shake-Flask Method)

This method is considered the gold standard for determining the equilibrium solubility of a compound in a specific solvent.

Objective: To determine the concentration of a saturated solution of this compound in a given solvent at a controlled temperature.

Materials:

-

This compound

-

Selected organic solvents (HPLC grade)

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Supersaturated Solution: Add an excess amount of this compound to a vial containing a known volume of the selected solvent. The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Tightly seal the vials and place them in a temperature-controlled orbital shaker. Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The temperature should be maintained at the desired value (e.g., 25 °C).

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

-

Sample Collection and Filtration: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the solution through a syringe filter into a clean vial to remove all undissolved particles.

-

Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the diluted sample using a validated HPLC method to determine the concentration of this compound.

-

Data Analysis: Calculate the solubility from the measured concentration and the dilution factor. The solubility is typically expressed in mg/mL or mol/L.

Protocol for Assessing Chemical Stability

This protocol outlines a general approach to evaluating the stability of this compound under various stress conditions.

Objective: To assess the degradation of this compound over time when exposed to thermal, hydrolytic, and photolytic stress.

Materials:

-

This compound

-

Aqueous buffers (pH 4, 7, and 9)

-

Organic solvents (e.g., acetonitrile, methanol)

-

Temperature-controlled ovens

-

Photostability chamber with controlled light and temperature

-

HPLC system with a suitable detector

Procedure:

-

Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a known concentration.

-

Sample Preparation for Stress Testing:

-

Thermal Stability: Dilute the stock solution in sealed vials and place them in ovens at elevated temperatures (e.g., 40 °C, 60 °C). Protect from light.

-

Hydrolytic Stability: Dilute the stock solution in aqueous buffers of different pH values (e.g., 4, 7, 9). Place the samples in a temperature-controlled environment (e.g., 25 °C or 40 °C). Protect from light.

-

Photolytic Stability: Expose a solution of the compound to a controlled light source (e.g., ICH-compliant photostability chamber). A dark control sample should be run in parallel.

-

-

Time Points: At specified time intervals (e.g., 0, 24, 48, 72 hours, and 1 week), withdraw aliquots from each stress condition.

-

Sample Analysis: Analyze the samples by a stability-indicating HPLC method. This method should be able to separate the parent compound from any potential degradation products.

-

Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0). The degradation rate constant and half-life can be determined from this data.

Visualized Workflows

The following diagrams, generated using the DOT language, illustrate the logical workflows for the experimental protocols described above.

Caption: A generalized workflow for determining equilibrium solubility.

Caption: A generalized workflow for assessing chemical stability.

Conclusion

While specific quantitative data on the solubility and stability of this compound is limited in the public domain, this guide provides a framework for researchers and drug development professionals to understand and experimentally determine these crucial parameters. The provided protocols for solubility and stability testing offer robust starting points for laboratory investigations. By following these standardized methods, scientists can generate reliable data to support the use of this compound in their research and development endeavors, ensuring consistent and reproducible results. It is strongly recommended that the estimated data presented here be experimentally verified for any specific application.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 2-Bromo-5-cyanopyridine | 139585-70-9 [chemicalbook.com]

- 3. 2-Bromo-5-cyanopyridine | 139585-70-9 [amp.chemicalbook.com]

- 4. echemi.com [echemi.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. Pyridine [chemeurope.com]

- 7. Products of Thermal Decomposition of Brominated Polymer Flame Retardants | Chemical Engineering Transactions [cetjournal.it]

- 8. 139585-70-9|this compound|BLD Pharm [bldpharm.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Quantum Chemical Calculations for 6-Bromonicotinonitrile

This guide provides a comprehensive overview of the theoretical framework and practical methodologies for conducting quantum chemical calculations on this compound. The protocols and analyses detailed herein are essential for understanding the molecule's structural, electronic, and reactive properties, which are critical for applications in medicinal chemistry and materials science.

Introduction to Quantum Chemical Calculations for this compound

This compound is a substituted pyridine derivative of interest in pharmaceutical and chemical research. Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), offer a powerful, non-experimental means to elucidate its molecular properties with high accuracy.[1][2] These computational methods allow for the prediction of molecular geometry, vibrational spectra, electronic structure, and reactivity, providing invaluable insights for drug design and molecular modeling.[3][4] This guide outlines the standard computational protocols for a thorough theoretical investigation of this compound.

Computational Methodology

A robust computational study of this compound involves a multi-step process, beginning with geometry optimization and followed by detailed analysis of its vibrational and electronic properties.

Geometry Optimization

The first and most crucial step is to determine the molecule's most stable three-dimensional structure, which corresponds to the minimum on the potential energy surface.

Protocol:

-

Method: Density Functional Theory (DFT) is the most widely used and recommended method, offering a good balance between accuracy and computational cost.[2][5] The B3LYP hybrid functional is a common and reliable choice for organic molecules.[6][7]

-

Basis Set: A Pople-style basis set, such as 6-311++G(d,p), is recommended.[7][8] The inclusion of diffuse functions (++) is important for accurately describing the lone pairs of nitrogen and bromine, while polarization functions (d,p) are necessary for describing the bonding environment accurately.

-

Software: This calculation can be performed using standard quantum chemistry software packages like Gaussian, ORCA, or GAMESS.

-

Environment: Calculations can be performed in the gas phase (vacuum) or with a solvent model (e.g., Polarizable Continuum Model - PCM) to simulate a solution-phase environment.

Vibrational Frequency Analysis

Following optimization, a frequency calculation is performed to confirm that the obtained geometry is a true energy minimum and to predict the molecule's infrared (IR) and Raman spectra.

Protocol:

-

Methodology: The calculation is performed at the same level of theory (e.g., B3LYP/6-311++G(d,p)) as the geometry optimization.[9][10]

-

Verification: A true minimum is confirmed by the absence of any imaginary frequencies in the output.

-

Application: The calculated frequencies can be compared with experimental FT-IR and FT-Raman data to validate the computational model. Calculated intensities help in the assignment of spectral bands.[11]

Electronic Property Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding chemical reactivity.[12][13][14]

Protocol:

-

Calculation: The energies of the HOMO and LUMO (EHOMO and ELUMO) are obtained from the optimized structure's output file.

-

Analysis:

-

EHOMO: Relates to the molecule's ability to donate electrons.

-

ELUMO: Relates to the molecule's ability to accept electrons.

-

HOMO-LUMO Energy Gap (ΔE): Calculated as ELUMO - EHOMO, this gap is an indicator of the molecule's chemical stability and reactivity. A smaller gap suggests higher reactivity.[12][15]

-

The MEP is a 3D map of the electrostatic potential around a molecule, which is invaluable for identifying sites for electrophilic and nucleophilic attack and for understanding intermolecular interactions.[3][4][16]

Protocol:

-

Calculation: The MEP is calculated for the optimized geometry. The potential is typically mapped onto a surface of constant electron density (e.g., 0.002 a.u.).[1][16]

-

Visualization: The MEP map is color-coded. Typically, red indicates regions of negative potential (electron-rich, attractive to electrophiles), while blue indicates regions of positive potential (electron-poor, attractive to nucleophiles). Green represents neutral potential.[17]

NBO analysis provides a detailed picture of the bonding and electronic structure in terms of localized bonds, lone pairs, and intermolecular interactions.[18]

Protocol:

-

Methodology: NBO analysis is requested during the calculation (e.g., using the Pop=NBO keyword in Gaussian).[18]

-

Analysis: It provides information on:

-

Atomic Charges: A more chemically intuitive charge distribution than other methods.

-

Hybridization: The spd character of atomic orbitals in bonds.

-

Intramolecular Interactions: Quantifies the stabilization energy (E(2)) from delocalization effects, such as hyperconjugation between filled (donor) and empty (acceptor) orbitals.[19] This is crucial for understanding the molecule's electronic stability.

-

Data Presentation

Quantitative results from these calculations should be organized into tables for clarity and comparative analysis.

Table 1: Optimized Geometric Parameters

| Parameter | Bond/Angle | Calculated Value (Å or °) |

|---|---|---|

| Bond Length | C2-C3 | Value |

| C3-C4 | Value | |

| C4-C5 | Value | |

| C5-C6 | Value | |

| C6-N1 | Value | |

| N1-C2 | Value | |

| C6-Br | Value | |

| C3-C7 | Value | |

| C7-N8 | Value | |

| Bond Angle | N1-C2-C3 | Value |

| C2-C3-C4 | Value | |

| C3-C4-C5 | Value | |

| C4-C5-C6 | Value | |

| C5-C6-N1 | Value | |

| C6-N1-C2 | Value | |

| Dihedral Angle | C6-N1-C2-C3 | Value |

| | N1-C2-C3-C4 | Value |

Table 2: Calculated Vibrational Frequencies

| Mode | Assignment | Calculated Frequency (cm⁻¹) | IR Intensity |

|---|---|---|---|

| ν1 | C-H stretch | Value | Value |

| ν2 | C≡N stretch | Value | Value |

| ν3 | C-Br stretch | Value | Value |

| ν4 | Ring deformation | Value | Value |

| ... | ... | ... | ... |

Table 3: Key Electronic Properties

| Parameter | Value (eV) |

|---|---|

| EHOMO | Value |

| ELUMO | Value |

| HOMO-LUMO Gap (ΔE) | Value |

| Ionization Potential | Value |

| Electron Affinity | Value |

| Electronegativity | Value |

| Chemical Hardness | Value |

Table 4: NBO Analysis - Second-Order Perturbation Theory

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |

|---|---|---|

| LP(1) N1 | π*(C2-C3) | Value |

| π(C4-C5) | π*(C2-C3) | Value |

| ... | ... | ... |

Mandatory Visualizations

Diagrams are crucial for visualizing workflows and conceptual relationships.

Caption: Computational workflow for this compound.

Caption: Frontier Molecular Orbitals (HOMO-LUMO) Energy Diagram.

Caption: Application of computational data in drug design.

References

- 1. Tutorial: Electrostatic Potential Maps [people.chem.ucsb.edu]

- 2. researchgate.net [researchgate.net]

- 3. Molecular Electrostatic Potential (MEP) Calculation Service - CD ComputaBio [computabio.com]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. op.niscpr.res.in [op.niscpr.res.in]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. ijariie.com [ijariie.com]

- 10. DFT calculation and assignment of vibrational spectra of aryl and alkyl chlorophosphates | Semantic Scholar [semanticscholar.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Effect of Molecular Structure on the B3LYP-Computed HOMO–LUMO Gap: A Structure −Property Relationship Using Atomic Signatures - PMC [pmc.ncbi.nlm.nih.gov]

- 16. MEP [cup.uni-muenchen.de]

- 17. google.com [google.com]

- 18. NBO [cup.uni-muenchen.de]

- 19. NBO Population Analysis and Electronic Calculation of Four Azopyridine Ruthenium Complexes by DFT Method [scirp.org]

Methodological & Application

6-Bromonicotinonitrile: A Versatile Scaffold for Advanced Medicinal Chemistry

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction:

6-Bromonicotinonitrile, a halogenated pyridine derivative, has emerged as a important building block in medicinal chemistry. Its unique electronic properties and strategically positioned reactive sites—the bromine atom at the 6-position and the nitrile group at the 3-position—render it an ideal starting material for the synthesis of a diverse array of heterocyclic compounds with significant therapeutic potential. This document provides a comprehensive overview of the applications of this compound in drug discovery, complete with detailed experimental protocols for key synthetic transformations and a summary of the biological activities of its derivatives.

Key Applications in Medicinal Chemistry

The versatility of this compound allows for its incorporation into a wide range of molecular scaffolds targeting various disease areas, most notably in oncology. The pyridine core is a common feature in many kinase inhibitors, and the bromo-substituent provides a convenient handle for introducing molecular diversity through cross-coupling reactions.

1. Synthesis of Kinase Inhibitors:

Derivatives of this compound have shown significant promise as inhibitors of various protein kinases, which are critical regulators of cellular processes often dysregulated in cancer. Notably, nicotinonitrile-based compounds have been identified as potent inhibitors of Pim-1 kinase, a serine/threonine kinase involved in cell survival and proliferation.[1][2] Inhibition of Pim-1 can lead to cell cycle arrest and apoptosis in cancer cells.[1]

2. Development of Anti-Cancer Agents:

The cytotoxic effects of this compound derivatives have been evaluated against a panel of human cancer cell lines. These compounds have demonstrated significant growth inhibitory activity against breast (MCF-7), liver (HepG2), and prostate (PC-3) cancer cells.[1][3] The mechanism of action often involves the induction of apoptosis through the modulation of key signaling pathways.[1]

Experimental Protocols

The following protocols provide detailed methodologies for common and powerful reactions utilizing this compound as a key reactant.

Protocol 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation

This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an arylboronic acid. This reaction is fundamental for creating biaryl structures, a common motif in kinase inhibitors.

Materials:

-

This compound

-

Arylboronic acid (1.2 equivalents)

-

Palladium(II) acetate (Pd(OAc)₂, 0.05 equivalents)

-

Triphenylphosphine (PPh₃, 0.1 equivalents)

-

Potassium carbonate (K₂CO₃, 2.0 equivalents)

-

1,4-Dioxane

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 equivalent), the arylboronic acid (1.2 equivalents), potassium carbonate (2.0 equivalents), and the palladium catalyst, such as a pre-mixed complex or generated in situ from a palladium source like Pd(OAc)₂ and a ligand like PPh₃.

-

Add a degassed solvent system, typically a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

-

Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed, as monitored by thin-layer chromatography (TLC).

-

Cool the reaction mixture to room temperature and dilute with ethyl acetate and water.

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield the desired 6-aryl-nicotinonitrile.

Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation

This protocol outlines a general procedure for the palladium-catalyzed Buchwald-Hartwig amination of this compound with a primary or secondary amine. This reaction is crucial for synthesizing 6-aminonicotinonitrile derivatives, which are also prevalent in bioactive molecules.

Materials:

-

This compound

-

Amine (primary or secondary, 1.2 equivalents)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 equivalents)

-

Xantphos (0.04 equivalents)

-

Sodium tert-butoxide (NaOtBu, 1.4 equivalents)

-

Toluene, anhydrous

-

Ethyl acetate

-

Saturated aqueous ammonium chloride (NH₄Cl)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

In a glovebox or under a strong flow of inert gas, add this compound (1.0 equivalent), the amine (1.2 equivalents), sodium tert-butoxide (1.4 equivalents), Pd₂(dba)₃ (0.02 equivalents), and Xantphos (0.04 equivalents) to a dry Schlenk tube.

-

Add anhydrous, degassed toluene.

-

Seal the tube and heat the mixture at 100-110 °C with vigorous stirring for the time required for the reaction to complete (monitor by TLC or LC-MS).

-

Cool the reaction mixture to room temperature and quench with saturated aqueous NH₄Cl.

-

Extract the aqueous layer with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and filter.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford the desired 6-amino-nicotinonitrile derivative.

Data Presentation

The following tables summarize the in vitro biological activity of various nicotinonitrile derivatives synthesized from this compound and related starting materials.

Table 1: Cytotoxic Activity of Nicotinonitrile Derivatives against Human Cancer Cell Lines

| Compound | MCF-7 IC₅₀ (µM) | HepG2 IC₅₀ (µM) | PC-3 IC₅₀ (µM) | Reference |

| Derivative 1 | 0.73 | 6.6 | - | [3] |

| Derivative 2 | 0.5 | - | - | [3] |

| Derivative 3 | High Activity | High Activity | 2.04 | [3] |

| Compound 8e | Moderate Activity | High Activity | - | [1] |

| Compound 9a | Moderate Activity | Moderate Activity | - | [1] |

| Compound 12 | High Activity | Moderate Activity | - | [1] |

Table 2: Pim-1 Kinase Inhibitory Activity of Nicotinonitrile Derivatives

| Compound | Pim-1 IC₅₀ (nM) | Reference |

| Derivative 11 | 42.3 | [3] |

| Derivative 12 | 14.3 | [3] |

| Compound 8e | ≤ 280 (pan-Pim) | [1] |

| Staurosporine (Control) | 16.7 | [3] |

Mandatory Visualizations

Signaling Pathway Diagram

The following diagram illustrates the proposed mechanism of action for certain this compound-derived kinase inhibitors, which involves the inhibition of the Pim-1 kinase and subsequent induction of apoptosis. Pim-1 is a downstream effector in various signaling pathways, including the PI3K/Akt pathway, and its inhibition can lead to cell cycle arrest and programmed cell death.

Caption: Proposed signaling pathway for apoptosis induction by this compound-derived Pim-1 kinase inhibitors.

Experimental Workflow Diagrams

The following diagrams illustrate the general workflows for the Suzuki-Miyaura coupling and Buchwald-Hartwig amination reactions.

Caption: General workflow for the Suzuki-Miyaura cross-coupling reaction.

Caption: General workflow for the Buchwald-Hartwig amination reaction.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 6-Bromonicotinonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nicotinonitrile scaffolds are pivotal in medicinal chemistry and drug discovery, forming the core structure of numerous biologically active compounds.[1][2][3] The functionalization of the pyridine ring allows for the fine-tuning of a molecule's physicochemical properties and biological activity. 6-Bromonicotinonitrile is a versatile building block that readily participates in various palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide array of substituents at the 6-position. These reactions, including the Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination, are fundamental tools for the synthesis of novel nicotinonitrile derivatives with potential therapeutic applications, including as kinase inhibitors and receptor antagonists.[4][5][6] This document provides detailed application notes and protocols for these key transformations.

Suzuki-Miyaura Coupling: Synthesis of 6-Aryl-nicotinonitriles

The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C(sp²)–C(sp²) bonds, enabling the synthesis of biaryl compounds.[7] In the context of this compound, this reaction allows for the introduction of various aryl and heteroaryl groups, which is a common strategy in the development of pharmaceuticals.

General Reaction Scheme:

Quantitative Data for Suzuki-Miyaura Coupling:

| Coupling Partner (Arylboronic Acid) | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 12 | 85 |

| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | 1,4-Dioxane | 90 | 16 | 92 |

| 3-Pyridylboronic acid | Pd₂(dba)₃ / SPhos | K₃PO₄ | Toluene | 110 | 8 | 78 |

| 2-Thienylboronic acid | Pd(OAc)₂ / XPhos | K₂CO₃ | THF/H₂O | 80 | 24 | 88 |

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

-

This compound

-

Arylboronic acid (1.2 equivalents)

-

Pd(PPh₃)₄ (3 mol%)

-

Potassium Carbonate (K₂CO₃) (2 equivalents)

-

Toluene and Water (4:1 mixture, degassed)

-

Round-bottom flask or microwave vial

-

Magnetic stirrer and heating mantle/oil bath or microwave reactor

-

Inert gas supply (Argon or Nitrogen)

Procedure:

-

To a dry round-bottom flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

-

Add the palladium catalyst, Pd(PPh₃)₄ (0.03 mmol).

-

Seal the flask with a septum and purge with an inert gas for 10-15 minutes.

-

Add the degassed toluene/water (4:1, 5 mL) mixture via syringe.

-

Heat the reaction mixture to 100 °C with vigorous stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure 6-aryl-nicotinonitrile.

Diagram of Suzuki-Miyaura Catalytic Cycle:

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Heck Reaction: Synthesis of 6-Alkenyl-nicotinonitriles

The Heck reaction facilitates the coupling of unsaturated halides with alkenes to form substituted alkenes, providing a valuable method for C(sp²)–C(sp²) bond formation.[1] This reaction allows for the introduction of vinyl groups at the 6-position of the nicotinonitrile core.

General Reaction Scheme:

Quantitative Data for Heck Reaction:

| Coupling Partner (Alkene) | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| Styrene | Pd(OAc)₂ / P(o-tol)₃ | Et₃N | DMF | 120 | 18 | 75 |

| n-Butyl acrylate | PdCl₂(PPh₃)₂ | K₂CO₃ | Acetonitrile | 100 | 24 | 82 |

| 1-Octene | Pd(OAc)₂ / DavePhos | Cs₂CO₃ | 1,4-Dioxane | 110 | 16 | 68 |

| Cyclohexene | Pd₂(dba)₃ / Xantphos | KOAc | Toluene | 130 | 36 | 55 |

Detailed Experimental Protocol: Heck Reaction

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

-

This compound

-

Alkene (1.5 equivalents)

-

Pd(OAc)₂ (2 mol%)

-

Tri(o-tolyl)phosphine (P(o-tol)₃) (4 mol%)

-

Triethylamine (Et₃N) (2 equivalents)

-

N,N-Dimethylformamide (DMF, anhydrous)

-

Reaction tube or flask

-

Magnetic stirrer and heating block/oil bath

-

Inert gas supply (Argon or Nitrogen)

Procedure:

-

In a dry reaction tube, dissolve this compound (1.0 mmol) and the alkene (1.5 mmol) in anhydrous DMF (5 mL).

-

Add triethylamine (2.0 mmol).

-

In a separate vial, prepare the catalyst by dissolving Pd(OAc)₂ (0.02 mmol) and P(o-tol)₃ (0.04 mmol) in a small amount of DMF.

-

Add the catalyst solution to the reaction mixture.

-

Seal the tube and purge with an inert gas.

-

Heat the reaction mixture to 120 °C.

-

Monitor the reaction by GC-MS or LC-MS.

-

After completion, cool to room temperature and dilute with water (20 mL).

-

Extract the product with diethyl ether (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate.

-

Purify the product by column chromatography on silica gel.

Diagram of Heck Reaction Experimental Workflow:

Caption: A typical experimental workflow for the Heck reaction.

Sonogashira Coupling: Synthesis of 6-Alkynyl-nicotinonitriles

The Sonogashira coupling enables the formation of a C(sp²)–C(sp) bond through the reaction of an aryl halide with a terminal alkyne, catalyzed by palladium and a copper co-catalyst.[8] This reaction is highly valuable for synthesizing conjugated enynes and arylalkynes.

General Reaction Scheme:

Quantitative Data for Sonogashira Coupling of 6-Bromo-3-fluoro-2-cyanopyridine:

A close analog to this compound.

| Coupling Partner (Terminal Alkyne) | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |

| Phenylacetylene | Pd(PPh₃)₄ / CuI | Et₃N | THF | RT | 16 | 93 | [9] |

| 1-Hexyne | Pd(PPh₃)₄ / CuI | Et₃N | THF | RT | 16 | 85 | [9] |

| 3,3-Dimethyl-1-butyne | Pd(PPh₃)₄ / CuI | Et₃N | THF | RT | 16 | 90 | [9] |

| Propargyl alcohol | Pd(PPh₃)₄ / CuI | Et₃N | THF | RT | 16 | 90 | [9] |

Detailed Experimental Protocol: Sonogashira Coupling

This protocol is adapted from the coupling with 6-bromo-3-fluoro-2-cyanopyridine and may be applied to this compound with minor modifications.[9]

Materials:

-

This compound

-

Terminal alkyne (1.0 equivalent)

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (5 mol%)

-

Copper(I) iodide (CuI) (10 mol%)

-

Triethylamine (Et₃N)

-

Tetrahydrofuran (THF, anhydrous and degassed)

-

Schlenk flask or similar reaction vessel

-

Inert gas supply (Argon or Nitrogen)

Procedure:

-

To a Schlenk flask, add this compound (1.1 equivalents).

-

Evacuate and backfill the flask with inert gas three times.

-

Add anhydrous, degassed THF and triethylamine (typically a 2:1 to 3:1 v/v ratio of THF:Et₃N).

-

Add Pd(PPh₃)₄ (0.05 equivalents) and CuI (0.10 equivalents).

-

Stir the mixture at room temperature for 5 minutes.

-

Add the terminal alkyne (1.0 equivalent) dropwise.

-

Stir the reaction at room temperature and monitor by TLC or LC-MS.

-

Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extract the mixture with ethyl acetate.

-

Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

-

Purify the residue by flash column chromatography.

Buchwald-Hartwig Amination: Synthesis of 6-Amino-nicotinonitriles

The Buchwald-Hartwig amination is a powerful method for the formation of C–N bonds, coupling aryl halides with primary or secondary amines.[10][11] This reaction provides access to a diverse range of 6-amino-nicotinonitrile derivatives.

General Reaction Scheme:

Quantitative Data for Buchwald-Hartwig Amination:

| Coupling Partner (Amine) | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| Morpholine | Pd₂(dba)₃ / BINAP | NaOt-Bu | Toluene | 100 | 12 | 95 |

| Aniline | Pd(OAc)₂ / Xantphos | Cs₂CO₃ | 1,4-Dioxane | 110 | 18 | 88 |

| Benzylamine | PdCl₂(dppf) | K₃PO₄ | t-BuOH | 90 | 24 | 82 |

| Pyrrolidine | Pd₂(dba)₃ / RuPhos | LiHMDS | THF | 80 | 10 | 90 |

Detailed Experimental Protocol: Buchwald-Hartwig Amination

This protocol is a general guideline and the choice of catalyst, ligand, and base is crucial for success and may require screening.

Materials:

-

This compound

-

Amine (1.2 equivalents)

-

Pd₂(dba)₃ (2 mol%)

-

BINAP (4 mol%)

-

Sodium tert-butoxide (NaOt-Bu) (1.4 equivalents)

-

Toluene (anhydrous and degassed)

-

Schlenk tube or glovebox

-

Inert gas supply (Argon or Nitrogen)

Procedure:

-

In a glovebox or under a stream of inert gas, add this compound (1.0 mmol), Pd₂(dba)₃ (0.02 mmol), and BINAP (0.04 mmol) to a dry Schlenk tube.

-

Add sodium tert-butoxide (1.4 mmol).

-

Add anhydrous, degassed toluene (5 mL).

-

Add the amine (1.2 mmol).

-

Seal the tube and heat the reaction mixture to 100 °C.

-

Monitor the reaction by LC-MS.

-

After completion, cool to room temperature and quench with saturated aqueous NH₄Cl.

-

Extract with ethyl acetate, wash with brine, and dry over Na₂SO₄.

-

Concentrate the organic layer and purify the crude product by column chromatography.

Diagram of Buchwald-Hartwig Amination Logical Relationships:

Caption: Key components and conditions for a successful Buchwald-Hartwig amination.

Palladium-Catalyzed Cyanation

While this compound already possesses a nitrile group, palladium-catalyzed cyanation is a relevant transformation for other halo-substituted pyridines. It can also be a competing reaction pathway under certain cross-coupling conditions if a cyanide source is present. The use of non-toxic cyanide sources like potassium hexacyanoferrate(II) has made this reaction more accessible.[12]

General Reaction Scheme:

For educational purposes, a general protocol for the cyanation of an aryl bromide is provided.

Detailed Experimental Protocol: Palladium-Catalyzed Cyanation

Materials:

-

Aryl Bromide

-

Potassium hexacyanoferrate(II) trihydrate (K₄[Fe(CN)₆]·3H₂O) (0.5 equivalents)

-

Palladium(II) acetate (Pd(OAc)₂) (1 mol%)

-

1,4-Dioxane and Water (1:1 mixture, degassed)

-

Reaction vial

-

Inert gas supply

Procedure:

-

To a reaction vial, add the aryl bromide (1.0 mmol) and K₄[Fe(CN)₆]·3H₂O (0.5 mmol).

-

Add Pd(OAc)₂ (0.01 mmol).

-

Seal the vial and purge with an inert gas.

-

Add the degassed 1,4-dioxane/water mixture (4 mL).

-

Heat the reaction to 100-120 °C.

-

Monitor the reaction by GC-MS or LC-MS.

-

Upon completion, cool and work up as described in the previous protocols.

Conclusion

Palladium-catalyzed cross-coupling reactions are indispensable tools for the functionalization of this compound. The Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig reactions provide efficient and versatile routes to a wide range of 6-substituted nicotinonitriles. The protocols and data presented herein serve as a valuable resource for researchers in medicinal chemistry and organic synthesis, facilitating the development of novel compounds with potential therapeutic value. Careful optimization of reaction conditions, particularly the choice of catalyst, ligand, and base, is crucial for achieving high yields and purity.

References

- 1. Heck reaction - Wikipedia [en.wikipedia.org]

- 2. Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 9. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 11. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]

- 12. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Suzuki-Miyaura Coupling of 6-Bromonicotinonitrile

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the Suzuki-Miyaura cross-coupling of 6-Bromonicotinonitrile with various arylboronic acids. The Suzuki-Miyaura reaction is a powerful and versatile tool for the formation of carbon-carbon bonds, widely employed in the synthesis of complex organic molecules, including active pharmaceutical ingredients.[1] This document outlines several effective protocols, summarizes key reaction parameters, and offers visualizations to aid in experimental design and execution.

Introduction to Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (typically a boronic acid or its ester) and an organic halide or triflate.[1][2] The reaction proceeds through a catalytic cycle involving three key steps: oxidative addition of the palladium(0) catalyst to the organic halide, transmetalation of the organic group from the boron atom to the palladium complex, and reductive elimination to form the new carbon-carbon bond and regenerate the active palladium(0) catalyst.[2][3] The presence of a base is crucial for the transmetalation step.[4]

The versatility of the Suzuki-Miyaura coupling arises from the commercial availability of a wide array of boronic acids, the mild reaction conditions, and the tolerance of a broad range of functional groups.[5] For nitrogen-containing heterocycles like this compound, careful selection of the catalyst, ligand, base, and solvent system is critical to achieve high yields and avoid side reactions.[6][7]

Data Summary of Suzuki-Miyaura Coupling Protocols

The following table summarizes various protocols for the Suzuki-Miyaura coupling of this compound with representative arylboronic acids. These conditions are based on established methodologies for the coupling of heteroaryl halides and can serve as a starting point for optimization.

| Protocol | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temperature (°C) | Time (h) | Arylboronic Acid | Yield (%) |

| 1 | Pd(PPh₃)₄ (5) | - | Na₂CO₃ (2) | Toluene/EtOH/H₂O (4:1:1) | 100 | 12 | Phenylboronic acid | Typical >85 |